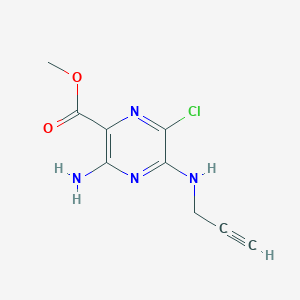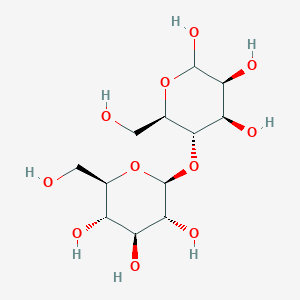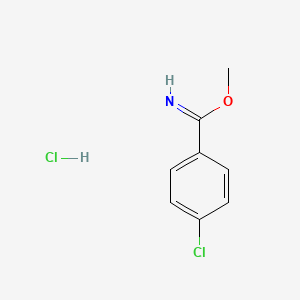![molecular formula C11H6Cl2N2O4 B3041380 N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide CAS No. 286435-95-8](/img/structure/B3041380.png)
N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide
Vue d'ensemble
Description
N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide, commonly known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isonicotinic acid and furan, and its molecular formula is C10H5Cl2N2O3.
Mécanisme D'action
The mechanism of action of DCF is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in DNA replication and repair. DCF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCF has been shown to exhibit cytotoxic effects on cancer cells, including breast, ovarian, and lung cancer cells. The compound has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. DCF has been found to bind to serum albumin, which may contribute to its pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
DCF has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, DCF has some limitations. It is not very soluble in water, which may limit its use in some biological assays. Additionally, the mechanism of action of DCF is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on DCF. One area of interest is the development of DCF-based fluorescent probes for imaging biological systems. Another potential application is the use of DCF as a scaffold for the development of new anticancer and antitubercular agents. Further studies are also needed to fully understand the mechanism of action of DCF and its potential side effects.
Applications De Recherche Scientifique
DCF has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antitubercular, and antifungal activities. DCF has also been studied for its potential use as a fluorescent probe in biological imaging. The compound has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying the structure and function of these biomolecules.
Propriétés
IUPAC Name |
(furan-2-carbonylamino) 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-8-4-6(5-9(13)14-8)11(17)19-15-10(16)7-2-1-3-18-7/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYFURVIFYQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NOC(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



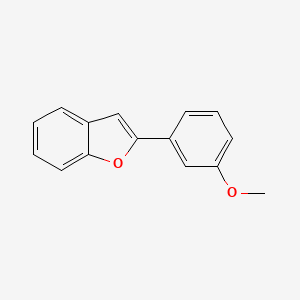
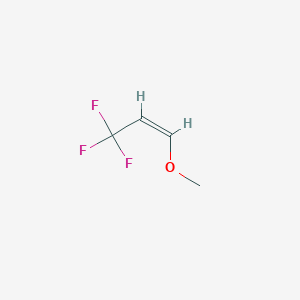

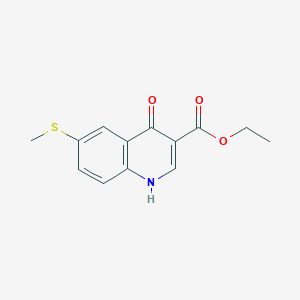
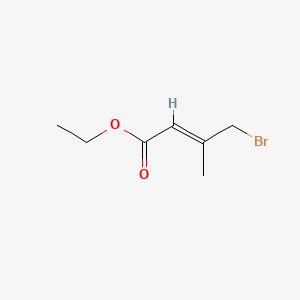
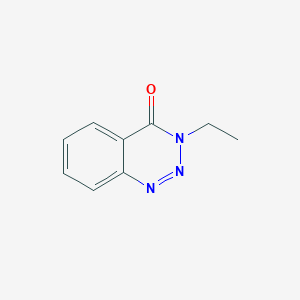



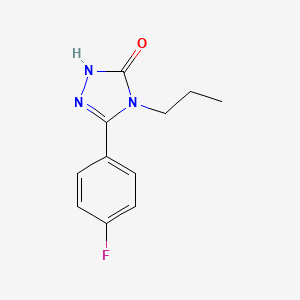
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B3041312.png)
